Product packaging for (3,4-Dichlorophenethyl)hydrazine(Cat. No.:CAS No. 21085-57-4)

(3,4-Dichlorophenethyl)hydrazine

Cat. No.: B3336219
CAS No.: 21085-57-4
M. Wt: 205.08 g/mol
InChI Key: VREPIPZYHJSDEO-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenethyl)hydrazine is a chemical building block of interest in organic synthesis and medicinal chemistry research. With the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol , this hydrazine derivative serves as a versatile precursor for the synthesis of more complex heterocyclic structures. Its reactive hydrazine group allows for the formation of various nitrogen-containing scaffolds, which are common motifs in pharmaceutical development and agrochemical research. Researchers utilize this compound in the exploration of novel compounds, studying structure-activity relationships. As with all hydrazine-based reagents, proper handling procedures are essential due to potential toxicity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10Cl2N2 B3336219 (3,4-Dichlorophenethyl)hydrazine CAS No. 21085-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPIPZYHJSDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943395
Record name [2-(3,4-Dichlorophenyl)ethyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21085-57-4
Record name [2-(3,4-Dichlorophenyl)ethyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21085-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (3,4-dichlorophenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(3,4-Dichlorophenyl)ethyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Chemistry Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental analytical tool for separating mixtures into their individual components. For a compound like (3,4-Dichlorophenethyl)hydrazine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques.

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. In the analysis of hydrazine (B178648) derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. sielc.com For instance, (3,4-Dichlorophenyl)hydrazine can be analyzed using a reverse-phase HPLC method with a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com

The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of the compound can be manipulated by adjusting the composition of the mobile phase. For highly polar compounds like hydrazine, which may exhibit poor retention on traditional reversed-phase columns, mixed-mode chromatography can be an effective alternative. helixchrom.com For example, a mixed-mode cation-exchange column can retain hydrazine via a cation-exchange mechanism, allowing for robust and rapid analysis. helixchrom.com

Derivatization is another strategy often used in the HPLC analysis of hydrazines to enhance their detection by introducing a chromophore or fluorophore into the molecule. google.com This is particularly useful when dealing with low concentrations or complex sample matrices.

A summary of typical HPLC conditions for related hydrazine compounds is presented below:

ParameterCondition
Column Agilent Zorbax SB-C18 Rapid Resolution HT (2.1 × 50 mm, 1.8 μm) nih.gov
Mobile Phase Isocratic elution nih.gov
Detector Mass Spectrometer (MS) nih.gov
Column Temperature 60 °C nih.gov
Autosampler Temperature 10 °C nih.gov
Injection Volume 5.0 μL nih.gov

This table presents a general example of HPLC conditions and may require optimization for the specific analysis of this compound.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. While hydrazine itself can be challenging to analyze directly by GC due to its polarity and potential for thermal degradation, derivatization is a common and effective strategy to overcome these limitations. researchgate.net

A widely used approach involves the derivatization of hydrazine with an aldehyde or ketone to form a more volatile and stable azine derivative. sielc.comnih.govnih.gov Acetone (B3395972) is a frequently chosen derivatizing agent because it is readily available, has low toxicity, and reacts quickly with hydrazine to form acetone azine, which is amenable to GC analysis. sielc.comnih.govchromforum.org This in-situ derivatization can be followed by headspace GC, which is particularly useful for analyzing trace levels of hydrazine in solid or liquid samples. nih.govresearchgate.net

The choice of GC column is critical for achieving good separation. A column with a moderately polar stationary phase, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624), is often suitable for the analysis of derivatized hydrazines. sielc.com Detection can be accomplished using a variety of detectors, including a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), which offers enhanced selectivity for nitrogen-containing compounds. cdc.gov For unequivocal identification, coupling the GC to a mass spectrometer (MS) is the preferred method. cdc.gov

A summary of typical GC conditions for the analysis of hydrazine derivatives is provided below:

ParameterCondition
Column 20-m length x 0.18-mm i.d., 1µm film thickness, 6% cyanopropylphenyl-94% dimethylpolysiloxane (DB-624) sielc.com
Carrier Gas Helium sielc.com
Injector Temperature 200 °C sielc.com
Detector Flame Ionization Detector (FID) at 280 °C sielc.com
Oven Program Initial temperature of 95°C sielc.com
Derivatizing Agent Acetone sielc.comnih.govnih.gov

This table presents a general example of GC conditions and may require optimization for the specific analysis of this compound.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the definitive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the identification and quantification of volatile compounds. Following derivatization, the resulting derivative of this compound can be separated by GC and subsequently ionized and detected by the mass spectrometer. nih.govresearchgate.net The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for highly confident identification. GC-MS methods have been successfully developed for the trace analysis of hydrazine in various matrices, often achieving low limits of detection. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile or thermally sensitive compounds that are not amenable to GC. nih.gov For hydrazine derivatives, LC-MS offers the advantage of direct analysis without the need for derivatization in some cases. helixchrom.com The combination of HPLC for separation and tandem mass spectrometry (MS/MS) for detection provides excellent sensitivity and selectivity. nih.govnih.gov LC-MS/MS methods have been developed for the quantification of hydrazine in complex biological samples like urine, demonstrating high accuracy and precision over a wide range of concentrations. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the structural elucidation and confirmation of this compound.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methylene (B1212753) (-CH₂-) protons of the phenethyl group, and the protons of the hydrazine (-NHNH₂) moiety. The splitting patterns (multiplicity) of these signals would provide further structural insights.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the carbon atoms of the dichlorinated benzene (B151609) ring and the ethylamine (B1201723) side chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Expected characteristic IR absorption bands for this compound would include:

N-H stretching: Typically observed in the region of 3200-3500 cm⁻¹, characteristic of the hydrazine group. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are typically seen in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration usually appears in the 1000-1350 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

The NIST WebBook provides IR spectral data for related compounds such as (2,5-dichlorophenyl)hydrazine and hydrazine dihydrochloride, which can serve as a reference for interpreting the spectrum of this compound. nist.govnist.gov

Mass Spectrometry (MS)

Specific mass spectrometry data, including fragmentation patterns for this compound, is not available in the reviewed literature.

UV-Visible Spectrophotometry

Information regarding the UV-Visible absorption spectrum and maximum absorbance wavelength (λmax) for this compound could not be found.

Advanced Detection and Quantification in Complex Matrices

Derivatization Strategies for Enhanced Detection

While derivatization is a common strategy for enhancing the detectability of hydrazines, no methods specifically developed or applied for this compound have been documented in the accessible literature. General hydrazine derivatization often involves reactions with aldehydes or other reagents to form more easily detectable products. researchgate.netnih.govnih.gov For instance, reagents like p-dimethylaminobenzaldehyde and dansylhydrazine are used to create derivatives suitable for analysis. nih.govnih.gov

Method Validation in Research Contexts

There are no published studies on the validation of analytical methods for the specific quantification of this compound in any matrix. Method validation for hydrazine compounds typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govscholarsresearchlibrary.com

Potential Research Applications and Future Directions in Chemical Biology

Development as Chemical Probes for Target Elucidation

The development of small-molecule chemical probes is a cornerstone of chemical biology, enabling the identification and validation of protein targets for therapeutic intervention. nih.govrjeid.com Hydrazine-based compounds, in particular, have emerged as a versatile class of probes for activity-based protein profiling (ABPP), a powerful strategy to map the functional state of enzymes within complex biological systems. nih.govupenn.edu

ABPP traditionally utilizes electrophilic probes to target nucleophilic amino acid residues. nih.gov However, a significant portion of the proteome, including enzymes that rely on electrophilic cofactors, remains less explored. nih.govacs.org Electron-rich hydrazine (B178648) probes are uniquely suited to target this "electrophilome," enabling the covalent labeling of diverse and pharmacologically important enzyme classes. nih.govacs.orgacs.org These probes can engage with targets through mechanisms like direct polar coupling or oxidative fragmentation/coupling. nih.gov

The well-known antidepressant phenelzine, a structural analog of (3,4-Dichlorophenethyl)hydrazine, has served as a model for developing such probes. upenn.edu By incorporating a reporter tag, such as an alkyne group for click chemistry, onto the phenelzine scaffold, researchers have created tools to map its protein targets proteome-wide. nih.gov These phenelzine-based probes have successfully identified known targets like monoamine oxidases (MAO-A/B) and discovered new ones, such as Secernin-3. nih.govresearchgate.net

Following this precedent, this compound could be readily adapted into a chemical probe. The addition of a terminal alkyne or another suitable tag would create a molecule capable of identifying its binding partners in cells and tissues. The dichloro-substitution on the phenyl ring offers a key structural variation from phenelzine, which could alter the probe's target selectivity and reactivity profile. Such a probe would be invaluable for:

Target Identification: Uncovering the specific proteins that this compound interacts with, providing insights into its potential mechanism of action.

Comparative Profiling: Directly comparing its protein interaction profile against that of phenelzine to understand how the halogen substituents influence target engagement.

Off-Target Analysis: Identifying potential off-targets, which is crucial information in the early stages of drug discovery.

The use of such probes allows for the identification of protein targets without prior knowledge, accelerating the discovery of new therapeutic pathways and validating new drug candidates. nih.gov

Scaffold for Novel Compound Libraries in Research

Hydrazine and its derivatives are considered versatile building blocks and privileged scaffolds in synthetic chemistry. nih.govpsvmkendra.com The reactive –NH-NH₂ group can participate in a wide array of chemical transformations, including condensations and cyclizations, to generate a diverse range of molecules like hydrazones, acylhydrazides, and various nitrogen-containing heterocycles. psvmkendra.comresearchgate.netiscientific.org These compound classes are known to possess a broad spectrum of biological activities. psvmkendra.com

The this compound molecule is an ideal scaffold for the construction of novel compound libraries for several reasons:

Reactive Handle: The primary amine of the hydrazine group allows for straightforward reactions with a vast array of aldehydes, ketones, and acylating agents to produce hydrazones and hydrazides, respectively.

Structural Diversity: The dichlorinated phenethyl core provides a unique and relatively rigid framework. Modifications can be made by varying the carbonyl-containing reactant, leading to a large library of compounds with diverse substituents.

Sp³-Rich Frameworks: The ethyl linker introduces three-dimensional character, which is increasingly recognized as a valuable attribute for drug candidates, as it allows for better exploration of protein binding pockets compared to flat, aromatic molecules. nih.gov

A potential synthetic scheme could involve the parallel synthesis of a library of hydrazones by reacting this compound with a collection of diverse aldehydes.

Reactant ClassResulting Compound ClassPotential Biological Relevance
Aldehydes/KetonesHydrazonesAnticancer, Antimicrobial, Anti-inflammatory
Acyl Chlorides/AnhydridesAcylhydrazidesAnticancer, Antimalarial, Anticonvulsant
β-ketoestersPyrazolonesBioconjugation, Stable Ligands
Dicarbonyl CompoundsPyrazoles/PyridazinesDiverse Pharmacological Activities

This interactive table summarizes the potential compound classes that can be generated from a this compound scaffold and their associated potential biological activities based on the general properties of hydrazine derivatives.

By generating and screening such libraries, researchers can rapidly identify hit compounds for a variety of therapeutic targets, including enzymes like histone lysine demethylases, which are known to be targeted by hydrazine-based molecules. rsc.org

Theoretical Applications in Understanding Hydrazine Chemistry

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, offering insights that complement experimental work. imist.mamdpi.com Theoretical studies, particularly those using Density Functional Theory (DFT), can elucidate molecular geometry, electronic density distribution, electrostatic potentials, and the energies of frontier molecular orbitals (HOMO and LUMO). imist.ma These calculated parameters are crucial for understanding and predicting a molecule's reactivity, stability, and potential interaction with biological targets. researchgate.net

Hydrazine and its derivatives have been the subject of numerous theoretical studies to understand their reaction kinetics, decomposition pathways, and electronic properties. imist.mamdpi.com this compound serves as an excellent candidate for theoretical investigation to probe the influence of its specific substitution pattern on the fundamental chemistry of the hydrazine moiety.

Key areas for theoretical exploration would include:

Electronic Effects of Substituents: Analyzing how the two electron-withdrawing chlorine atoms on the phenyl ring affect the electron density on the nitrogen atoms of the hydrazine group. This would influence the nucleophilicity and basicity of the hydrazine, which are key to its chemical reactivity.

Conformational Analysis: Determining the preferred three-dimensional shape of the molecule and the rotational energy barriers around the C-C and C-N bonds. This is critical for understanding how the molecule might fit into a protein's active site.

Reactivity Descriptors: Calculating global reactivity descriptors, such as the HOMO-LUMO energy gap, to predict the molecule's stability and susceptibility to react as an electrophile or nucleophile. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Reaction Mechanism Modeling: Simulating the reaction pathways for processes like hydrazone formation or oxidation to understand the transition states and intermediates involved. This could be particularly relevant for understanding its mechanism of covalent inhibition if it acts as an enzyme inhibitor like phenelzine.

Theoretical ParameterSignificance in Hydrazine ChemistryPredicted Influence of 3,4-Dichloro Substitution
HOMO/LUMO Energy Gap Indicates chemical reactivity and stability.Likely decreased, suggesting higher reactivity compared to unsubstituted analog.
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying sites for nucleophilic/electrophilic attack.Increased positive potential on hydrazine protons, reduced electron density on nitrogens.
Atomic Charges (e.g., Mulliken, NBO) Quantifies electron distribution on each atom.Reduced negative charge on nitrogen atoms, affecting nucleophilicity.
Dipole Moment Measures overall polarity of the molecule.Increased polarity due to electronegative chlorine atoms.

This interactive table outlines key theoretical parameters and their predicted modulation by the dichloro-substituents on the phenethylhydrazine scaffold.

These computational studies would not only provide a deep understanding of the intrinsic properties of this compound but also contribute to the broader theoretical framework of hydrazine chemistry, aiding in the rational design of new derivatives with tailored reactivity. imist.ma

Future Research Avenues and Unexplored Areas

Building on its potential as a chemical probe, a library scaffold, and a subject for theoretical study, several exciting and unexplored research avenues exist for this compound. The overarching goal would be to leverage its unique chemical structure to explore new biological functions and applications.

Q & A

Q. What are the established synthetic routes for preparing (3,4-Dichlorophenethyl)hydrazine, and what critical parameters influence yield?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting hydrazine hydrate with a chlorinated precursor (e.g., 3,4-dichlorophenethyl chloride) under controlled conditions. Key parameters include:

  • Temperature : Lower temperatures (e.g., 0°C) minimize side reactions during hydrazine addition .
  • Solvent : Chloroform or ethanol is often used to stabilize intermediates and improve solubility .
  • Stoichiometry : Excess hydrazine (4:1 molar ratio) ensures complete substitution of the chloride group .
  • Workup : Aqueous extraction and drying over Na₂SO₄ are critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Answer:

  • ¹H/¹³C NMR : Look for signals corresponding to the hydrazine NH₂ group (~δ 3.5–4.5 ppm) and aromatic protons from the dichlorophenethyl moiety .
  • IR Spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm the hydrazine group .
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., ~213.5 g/mol for hydrochloride salts) .

Q. How can researchers confirm the presence of the hydrazine functional group using chemical derivatization?

Answer:

  • 2,4-Dinitrophenylhydrazone (DNPH) Test : Reacting the compound with 2,4-dinitrophenylhydrazine forms a colored hydrazone precipitate, confirming the presence of a free hydrazine group. The melting point of the derivative can be compared to literature values for identification .
  • Schiff Base Formation : Condensation with aldehydes/ketones yields Schiff bases, detectable via UV-Vis spectroscopy (λmax ~300–400 nm) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported melting points of this compound hydrochloride?

Answer: Discrepancies (e.g., 220–224°C vs. ~204°C with decomposition ) may arise from:

  • Purity : Recrystallize the product using ethanol/water mixtures and assess purity via HPLC.
  • Hydrate Formation : Anhydrous vs. hydrated forms can alter melting points. Use Karl Fischer titration to quantify water content.
  • Decomposition : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds and adjust measurement protocols.

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

Answer:

  • DFT Calculations : Optimize geometries to study electronic effects of substituents (e.g., Cl groups) on nucleophilicity .
  • Reaction Pathway Analysis : Simulate intermediates in hydrazine-catalyzed reactions (e.g., cycloreversion barriers) to predict catalytic efficiency .
  • Solvent Effects : Use COSMO-RS models to predict solubility and stability in different solvents .

Q. What are common side reactions during synthesis, and how can they be minimized?

Answer:

  • Over-Substitution : Excess hydrazine may lead to di-substituted byproducts. Use stoichiometric control and monitor via TLC .
  • Oxidation : Hydrazine is prone to oxidation. Conduct reactions under nitrogen atmosphere and add antioxidants like ascorbic acid .
  • Hydrolysis : Avoid aqueous workup at high pH; use neutral buffers during isolation .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining purity?

Answer:

  • Solvent Scaling : Increase solvent volume by 20% to prevent precipitation during cooling .
  • Continuous Stirring : Ensure homogeneity in large batches using high-shear mixers.
  • In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dichlorophenethyl)hydrazine
Reactant of Route 2
(3,4-Dichlorophenethyl)hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.